Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-
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Overview
Description
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- is an organic compound characterized by the presence of both phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxyacetophenone and 2-methylphenol.
Etherification Reaction: The 2,4-dihydroxyacetophenone undergoes an etherification reaction with 2-methylphenol in the presence of a suitable base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, forming quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of novel materials with specific properties.
Biology:
- Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Used in the design of drug candidates targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the formulation of coatings, adhesives, and polymers with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the activity of biological systems. The compound may also modulate signaling pathways by interacting with specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethanone, 1-(2,4-dihydroxyphenyl)-: Lacks the 2-methylphenoxy group, resulting in different chemical and biological properties.
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)-: Similar structure but with a different position of the methyl group, affecting its reactivity and interactions.
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(phenoxy)-: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness: Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenolic and ether groups allows for diverse interactions and applications in various fields.
This detailed overview provides a comprehensive understanding of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-, also known as 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)ethan-1-one, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C16H16O4
- Molecular Weight : Approximately 258.273 g/mol
- Functional Groups : Hydroxyl groups at the 2 and 4 positions on one aromatic ring and a methylphenoxy group attached to the ethanone moiety.
The presence of hydroxyl groups contributes to its antioxidant and antimicrobial properties, making it a valuable subject for further research.
Antioxidant Activity
Ethanone exhibits notable antioxidant activity due to the presence of hydroxyl groups. These groups enhance the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have shown that compounds with similar phenolic structures often demonstrate significant free radical scavenging capabilities.
Antimicrobial Properties
Research indicates that ethanone possesses antimicrobial properties against various pathogens. It has been studied for its potential effectiveness against bacteria and fungi, suggesting its application in developing new antimicrobial agents.
Enzyme Inhibition
Ethanone's biological activity extends to enzyme inhibition. Similar compounds have been reported as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in drug design for conditions such as Alzheimer's disease . The inhibition capacity of ethanone and its derivatives may provide insights into their potential therapeutic uses.
Synthesis and Evaluation
A study focused on the synthesis of ethanone derivatives demonstrated their biological activities through various assays. For example, compounds synthesized from phenolic precursors were evaluated for their AChE inhibitory effects. The results indicated that certain derivatives exhibited potent AChE inhibition with IC50 values in the nanomolar range .
Compound Name | IC50 (nM) | Ki (nM) |
---|---|---|
Ethanone Derivative 1 | 28.76 | 22.13 |
Ethanone Derivative 2 | 40.76 | 37.45 |
Reference Drug (TAC) | 40.76 | 37.45 |
This table summarizes the inhibitory effects of various derivatives compared to a reference drug.
Cytotoxic Activity
Another aspect of ethanone's biological profile is its cytotoxic activity against cancer cell lines. In vitro studies have demonstrated selective cytotoxicity towards human melanoma (A375) cells with an IC50 value of approximately 5.7 µM, indicating its potential as an anticancer agent .
Properties
CAS No. |
137987-86-1 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C15H14O4/c1-10-4-2-3-5-15(10)19-9-14(18)12-7-6-11(16)8-13(12)17/h2-8,16-17H,9H2,1H3 |
InChI Key |
IAUKIQGZHPZVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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